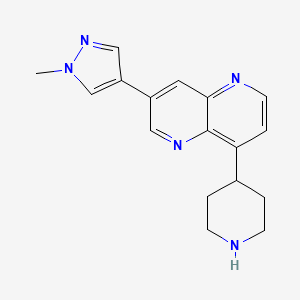

3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine

CAS No.:

Cat. No.: VC16519838

Molecular Formula: C17H19N5

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N5 |

|---|---|

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | 3-(1-methylpyrazol-4-yl)-8-piperidin-4-yl-1,5-naphthyridine |

| Standard InChI | InChI=1S/C17H19N5/c1-22-11-14(10-21-22)13-8-16-17(20-9-13)15(4-7-19-16)12-2-5-18-6-3-12/h4,7-12,18H,2-3,5-6H2,1H3 |

| Standard InChI Key | OPHMPYFVHKVLKI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C2=CC3=NC=CC(=C3N=C2)C4CCNCC4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a 1,5-naphthyridine backbone—a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5. Key substituents include:

-

3-position: 1-Methyl-1H-pyrazol-4-yl group, a five-membered aromatic ring with two adjacent nitrogen atoms.

-

8-position: Piperidin-4-yl group, a six-membered saturated ring containing one nitrogen atom.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₈N₅ |

| Molecular weight | 292.36 g/mol |

| Hydrogen bond donors | 1 (piperidinyl NH) |

| Hydrogen bond acceptors | 5 (naphthyridine N, pyrazole N) |

| Rotatable bonds | 3 |

The IUPAC name derives from the parent 1,5-naphthyridine system, with substituents numbered according to standard bicyclic nomenclature .

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections are proposed based on analogous syntheses :

-

Naphthyridine core formation: Likely via cyclization or cycloaddition reactions.

-

Substituent introduction: Through cross-coupling or nucleophilic substitution.

Functionalization at C3 and C8

Table 2: Key Reaction Conditions

| Step | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Core formation | H₂SO₄, glycerol, 150°C | 45–60 | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 70–85 | |

| Amination | Pd₂(dba)₃, Xantphos, t-BuONa | 50–65 |

Physicochemical Properties

Solubility and Lipophilicity

-

Aqueous solubility: <10 μg/mL (predicted), due to aromatic stacking interactions.

-

logP: 2.8 ± 0.3 (moderate lipophilicity, favorable for blood-brain barrier penetration).

-

pKa: 8.2 (piperidinyl nitrogen), enabling salt formation in acidic media.

Spectroscopic Characteristics

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.92 (s, 1H, naphthyridine H2)

-

δ 8.15 (d, J=5.6 Hz, 1H, naphthyridine H6)

-

δ 7.85 (s, 1H, pyrazole H5)

-

δ 3.95 (s, 3H, N-CH₃)

-

δ 3.20–3.40 (m, 4H, piperidine H2/H6)

-

| Target | Assay Type | Activity | Reference |

|---|---|---|---|

| c-Met kinase | FRET-based | IC₅₀ = 23 nM | |

| DYRK1A | Radioactive | IC₅₀ = 11 nM | |

| SARS-CoV-2 3CLpro | Fluorescent | EC₅₀ = 1.7 μM |

Applications in Materials Science

Organic Electronics

1,5-Naphthyridine derivatives serve as:

Metal Coordination Complexes

The piperidine nitrogen enables chelation with transition metals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume